N-benzhydryl-4-chlorobenzenesulfonamide

Description

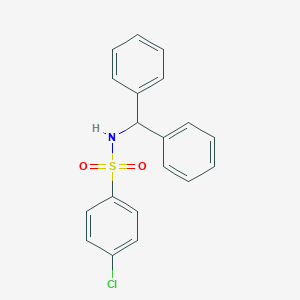

N-Benzhydryl-4-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a benzhydryl (diphenylmethyl) group attached to the nitrogen atom of a 4-chlorobenzenesulfonamide core. This compound is part of a broader class of sulfonamides, which are widely studied for their biological activities, including antibacterial and enzyme-inhibitory properties .

Properties

IUPAC Name |

N-benzhydryl-4-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2S/c20-17-11-13-18(14-12-17)24(22,23)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLPLORXXNRBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359698 | |

| Record name | N-benzhydryl-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5352-36-3 | |

| Record name | N-benzhydryl-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between N-benzhydryl-4-chlorobenzenesulfonamide and its analogs:

Key Observations:

Substituent Effects :

- The 4-chloro group in the target compound enhances electronegativity compared to 4-methyl analogs (e.g., 2a), which may improve target binding but reduce solubility .

- Benzhydryl vs. Benzothiazolyl : The bulky benzhydryl group may hinder membrane permeability compared to the planar benzothiazole moiety in the antibacterial analog .

Biological Activity :

- The benzothiazolyl analog demonstrates antibacterial efficacy, likely due to its ability to disrupt bacterial enzymes or membranes . In contrast, benzhydryl derivatives are often explored for their steric effects in enzyme inhibition .

Synthetic Complexity :

Physicochemical Properties

- Acidity : The electron-withdrawing chlorine atom lowers the pKa of the sulfonamide proton, increasing acidity relative to methyl or methoxy derivatives .

Preparation Methods

Trichloroacetimidate-Mediated Alkylation

The alkylation of sulfonamides using trichloroacetimidates is a robust method for introducing bulky substituents. In the case of N-benzhydryl-4-chlorobenzenesulfonamide, 4-chlorobenzenesulfonamide reacts with benzhydryl trichloroacetimidate under acidic conditions (e.g., trifluoromethanesulfonic acid) to yield the target compound. The reaction proceeds via an SN1 mechanism, where the trichloroacetimidate acts as a leaving group, facilitating the formation of a stabilized carbocation intermediate.

Optimization Insights

-

Solvent System : Dichloromethane (DCM) is preferred due to its inertness and ability to stabilize ionic intermediates.

-

Temperature : Reactions are typically conducted at room temperature (20–25°C) to minimize side reactions such as over-alkylation.

-

Purification : Silica gel chromatography with non-polar solvents (e.g., hexane/ethyl acetate) achieves >95% purity.

Yield : 75–89% (depending on stoichiometry and reaction time).

Direct Alkylation with Benzhydryl Bromide

A modified approach involves the direct use of benzhydryl bromide as the alkylating agent. 4-Chlorobenzenesulfonamide is treated with benzhydryl bromide in the presence of a base (e.g., potassium carbonate) in acetonitrile under reflux (82°C, 12 h). The base deprotonates the sulfonamide, enhancing nucleophilicity for the alkylation step.

Key Considerations

-

Stoichiometry : A 1:1.2 molar ratio of sulfonamide to benzhydryl bromide ensures complete conversion.

-

Side Products : Trace amounts of bis-alkylated products may form, necessitating careful chromatographic separation.

Coupling of 4-Chlorobenzenesulfonyl Chloride with Benzhydrylamine

Classical Sulfonamide Formation

This two-step method begins with the synthesis of 4-chlorobenzenesulfonyl chloride via chlorosulfonation of chlorobenzene, followed by reaction with benzhydrylamine.

Step 1: Synthesis of 4-Chlorobenzenesulfonyl Chloride

Chlorobenzene is treated with chlorosulfonic acid at 120–160°C, yielding 4-chlorobenzenesulfonyl chloride alongside 4,4'-dichlorodiphenyl sulfone as a byproduct. The crude product is purified via distillation or crystallization.

Step 2: Amidation with Benzhydrylamine

The sulfonyl chloride is reacted with benzhydrylamine in anhydrous DCM or THF, using triethylamine as a base to scavenge HCl. The reaction is exothermic and requires cooling (0–5°C) to prevent decomposition.

Reaction Conditions

One-Pot Industrial-Scale Synthesis

A patent by describes an eco-friendly, wastewater-free process for large-scale production. Crude 4-chlorobenzenesulfonyl chloride is directly reacted with benzhydrylamine in aqueous ammonia at 30–35°C. The product precipitates upon acidification (pH 5–6) with HCl and is isolated via filtration.

Advantages

-

Reduced Byproducts : Undesired 4,4'-dichlorodiphenyl sulfone is removed via hot filtration.

-

Scalability : Suitable for batches exceeding 100 kg with consistent purity (≥95%).

Catalytic Hoffmann N-Alkylation with Primary Alcohols

Mechanism and Procedure

A novel approach employs benzyl bromide (7.5 mol%) as a catalyst for the alkylation of 4-chlorobenzenesulfonamide with benzhydrol under solvent-free conditions. The reaction proceeds via in situ formation of a benzyl bromide intermediate, which facilitates the nucleophilic attack by the sulfonamide.

Conditions

-

Temperature : 160°C (24 h).

-

Purification : Silica gel chromatography with ethyl acetate/hexane (1:9).

Yield : 82% (isolated).

Limitations

-

High temperatures may degrade heat-sensitive substrates.

-

Requires rigorous exclusion of moisture to prevent hydrolysis.

Comparative Analysis of Methodologies

Key Observations

-

The sulfonyl chloride route offers the highest yield and scalability, making it ideal for industrial applications.

-

Trichloroacetimidate-mediated alkylation provides superior purity but requires specialized reagents.

-

Hoffmann alkylation is solvent-free but less efficient due to harsh conditions.

Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 7.35–7.24 (m, aromatic), 4.28 (s, benzhydryl CH₂).

-

IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 690 cm⁻¹ (C-Cl).

Purity Assessment

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzhydryl-4-chlorobenzenesulfonamide, and how can reaction progress be monitored?

- Methodological Answer : The synthesis typically involves sulfonylation of benzhydrylamine with 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Post-reaction purification employs column chromatography or recrystallization from ethanol/water mixtures. Key intermediates are verified using H NMR (400 MHz, CDCl) to confirm sulfonamide bond formation (δ 7.2–7.8 ppm for aromatic protons) .

Q. How is the molecular structure of this compound characterized crystallographically?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in acetone or ethyl acetate. Data collection uses a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Structure refinement employs SHELXL for small-molecule crystallography, analyzing bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide S=O and adjacent aryl groups). Crystallographic data are deposited in the Cambridge Structural Database (CSD) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Methodological Answer : Initial screening includes:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined after 24-hour incubation.

- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 24–72 hours, comparing IC values to control compounds like cisplatin.

Results often show moderate activity (MIC: 16–64 µg/mL; IC: 10–50 µM), influenced by substituent electronic effects .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

- Methodological Answer : Yield optimization strategies include:

- Solvent Selection : Switching to DMF or THF to enhance solubility of bulky benzhydryl groups.

- Catalysis : Using DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics.

- Microwave-Assisted Synthesis : Reducing reaction time from 12 hours to 30 minutes at 80°C.

Post-synthesis, HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95% for biological assays) .

Q. How to resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Structural Confounders : Verify compound identity via LC-MS and C NMR to rule out degradation or impurities.

- Cell Line Heterogeneity : Use isogenic cell lines or primary cells to control for genetic drift. Meta-analysis of existing data (e.g., PubChem BioAssay) can identify trends obscured by experimental noise .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Glide) models interactions with targets like carbonic anhydrase IX. Ligand preparation involves geometry optimization at the DFT/B3LYP/6-31G* level. Dynamics simulations (NAMD or GROMACS) assess binding stability over 100 ns trajectories. Pharmacophore mapping identifies critical features (e.g., sulfonamide as a zinc-binding group) .

Q. How does crystallographic twinning affect structural analysis, and how is it resolved?

- Methodological Answer : Twinning, common in sulfonamide crystals due to flexible benzhydryl groups, is detected via SHELXD or PLATON’s TWINCHECK. Refinement in SHELXL uses the TWIN/BASF commands. For severe cases, data merging from multiple crystals or synchrotron radiation (λ = 0.6889 Å) improves resolution. H-bonding networks are validated using Mercury’s interaction maps .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine | |

| Reaction Time | 12 hours (rt) | |

| Purification | Column chromatography | |

| Yield | 65–75% |

Table 2 : Common Analytical Techniques for Structural Validation

| Technique | Application | Reference |

|---|---|---|

| H NMR | Confirm sulfonamide bond | |

| SC-XRD | Determine crystal packing | |

| HPLC | Quantify purity (>95%) | |

| DFT Calculations | Optimize ligand geometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.